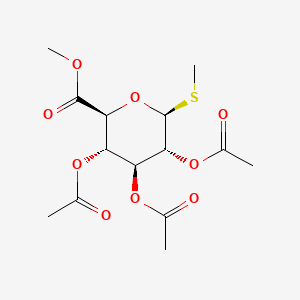![molecular formula C9H10O3 B3257880 6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 29668-45-9](/img/structure/B3257880.png)
6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material . Another study reported the synthesis of six-membered heterocycle 2,3-dihydrobenzo[b][1,4]dioxine using dimethyl carbonate (DMC) as a sacrificial molecule .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like NMR, mass spectrum, and X-ray crystallography . For example, the isoflavone compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one was structurally characterized using these techniques .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis of six-membered heterocycle 2,3-dihydrobenzo[b][1,4]dioxine was reported using DMC . Another study hypothesized a reaction mechanism involving the opening and re-closing of the 1,4-naphthodioxane ring .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the isoflavone compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one was crystallized in the monoclinic space group P21/n with specific cell parameters .Scientific Research Applications
Anti-Inflammatory Properties
6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine has been investigated for its potential anti-inflammatory effects. Researchers have synthesized novel heterocyclic compounds derived from this molecule, which exhibit significant anti-inflammatory activity. These compounds could serve as promising candidates for developing new anti-inflammatory drugs.
Analgesic Activity
In addition to its anti-inflammatory properties, 6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine has shown analgesic (pain-relieving) effects. Understanding its mechanisms of action and optimizing its structure may lead to the development of more effective pain management medications.
COX Inhibition
Given its anti-inflammatory and analgesic activities, researchers have explored the potential of 6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine as a COX (cyclooxygenase) inhibitor. COX enzymes play a crucial role in inflammation and pain pathways. Inhibiting COX could be beneficial for various conditions, including arthritis and other inflammatory disorders.
Biological Material and Organic Synthesis
6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine serves as a valuable biochemical reagent for life science-related research. It can be used in the synthesis of other organic compounds or as a building block for more complex molecules. Researchers often explore its reactivity and versatility in organic synthesis .
Heterocyclic Chemistry Investigations
As an aliphatic heterocycle, 6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine contributes to the field of heterocyclic chemistry. Scientists study its reactivity, stability, and potential applications within this specialized area of organic chemistry .
Pharmacological Screening
Pharmacologists and medicinal chemists may screen 6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine for additional pharmacological activities beyond its known anti-inflammatory and analgesic effects. Such screenings could reveal novel therapeutic targets or unexpected biological interactions .
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level . More research is required to elucidate the exact nature of these interactions and the resulting changes.
Biochemical Pathways
As a unique chemical, it’s likely that it interacts with multiple pathways, leading to downstream effects
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound . More research is needed to outline these properties and their impact on bioavailability.
Result of Action
As a unique chemical, it’s likely that it has multiple effects at the molecular and cellular levels
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence its action . More research is needed to understand how these factors influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methoxy-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-10-7-2-3-8-9(6-7)12-5-4-11-8/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVMWYAFPVJCTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601285556 | |
| Record name | 2,3-Dihydro-6-methoxy-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601285556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29668-45-9 | |
| Record name | 2,3-Dihydro-6-methoxy-1,4-benzodioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29668-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-6-methoxy-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601285556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[1-(Trifluoromethyl)-1-(diethoxyphosphinyl)-3-butenyl]carbamic acid benzyl ester](/img/structure/B3257869.png)
![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B3257870.png)

